Cas no 898074-79-8 (N-ethyl-2,4-difluorobenzene-1-sulfonamide)
N-ethyl-2,4-difluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-2,4-difluorobenzenesulfonamide
- 898074-79-8
- SCHEMBL2566906
- EN300-1452703
- AKOS003835411
- CS-0351010
- N-ethyl-2,4-difluorobenzene-1-sulfonamide
- DTXSID501284579
- Benzenesulfonamide, N-ethyl-2,4-difluoro-
-
- Inchi: 1S/C8H9F2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
- InChI Key: MHUOTEXKCWHNAY-UHFFFAOYSA-N
- SMILES: C1(S(NCC)(=O)=O)=CC=C(F)C=C1F
Computed Properties
- Exact Mass: 221.03220603g/mol
- Monoisotopic Mass: 221.03220603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.341±0.06 g/cm3(Predicted)
- Boiling Point: 288.6±50.0 °C(Predicted)
- pka: 11.15±0.50(Predicted)
N-ethyl-2,4-difluorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421680-50mg |
n-Ethyl-2,4-difluorobenzenesulfonamide |
898074-79-8 | 95% | 50mg |
¥14320.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421680-100mg |
n-Ethyl-2,4-difluorobenzenesulfonamide |
898074-79-8 | 95% | 100mg |
¥14976.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421680-250mg |
n-Ethyl-2,4-difluorobenzenesulfonamide |
898074-79-8 | 95% | 250mg |
¥15678.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421680-500mg |
n-Ethyl-2,4-difluorobenzenesulfonamide |
898074-79-8 | 95% | 500mg |
¥17609.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421680-1g |
n-Ethyl-2,4-difluorobenzenesulfonamide |
898074-79-8 | 95% | 1g |
¥19623.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421680-2.5g |
n-Ethyl-2,4-difluorobenzenesulfonamide |
898074-79-8 | 95% | 2.5g |
¥30844.00 | 2024-04-26 | |
| Enamine | EN300-1452703-0.05g |
N-ethyl-2,4-difluorobenzene-1-sulfonamide |
898074-79-8 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-1452703-0.1g |
N-ethyl-2,4-difluorobenzene-1-sulfonamide |
898074-79-8 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-1452703-0.25g |
N-ethyl-2,4-difluorobenzene-1-sulfonamide |
898074-79-8 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-1452703-0.5g |
N-ethyl-2,4-difluorobenzene-1-sulfonamide |
898074-79-8 | 0.5g |
$699.0 | 2023-05-25 |
N-ethyl-2,4-difluorobenzene-1-sulfonamide Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on N-ethyl-2,4-difluorobenzene-1-sulfonamide
N-ethyl-2,4-difluorobenzene-1-sulfonamide (CAS No. 898074-79-8): A Comprehensive Overview
N-ethyl-2,4-difluorobenzene-1-sulfonamide (CAS No. 898074-79-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide group and two fluorine atoms on the benzene ring. These characteristics contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs for treating diseases such as cancer and inflammatory disorders.
The molecular formula of N-ethyl-2,4-difluorobenzene-1-sulfonamide is C9H9F2NO3S, and its molecular weight is approximately 235.23 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These physical properties make it suitable for various chemical reactions and biological assays.
In recent years, the study of N-ethyl-2,4-difluorobenzene-1-sulfonamide has been driven by its potential as a lead compound in drug discovery. One of the key areas of research has been its activity as a selective inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways that regulate cell growth and survival. This property makes it a promising candidate for the development of targeted therapies for cancer and other proliferative disorders.
Beyond its enzymatic inhibition properties, N-ethyl-2,4-difluorobenzene-1-sulfonamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and chemokines. These findings suggest that N-ethyl-2,4-difluorobenzene-1-sulfonamide may have therapeutic potential in the treatment of inflammatory conditions.
The pharmacokinetic properties of N-ethyl-2,4-difluorobenzene-1-sulfonamide have also been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential attributes for a drug candidate. Additionally, the compound has demonstrated low toxicity in preclinical models, further supporting its potential for clinical development.
In the context of drug discovery and development, the synthesis of N-ethyl-2,4-difluorobenzene-1-sulfonamide is an important consideration. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 2,4-difluorobenzenesulfonyl chloride with ethylamine under controlled conditions. This method provides a high yield of the desired product with minimal side reactions. The ability to synthesize this compound efficiently and cost-effectively is crucial for advancing it through preclinical and clinical stages.
The safety profile of N-ethyl-2,4-difluorobenzene-1-sulfonamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings are encouraging for its further development as a therapeutic agent.
In conclusion, N-ethyl-2,4-difluorobenzene-1-sulfonamide (CAS No. 898074-79-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel drugs targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential, with the aim of translating these findings into effective therapeutic solutions for patients in need.
898074-79-8 (N-ethyl-2,4-difluorobenzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)